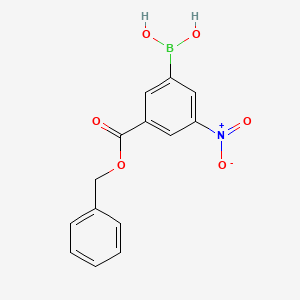

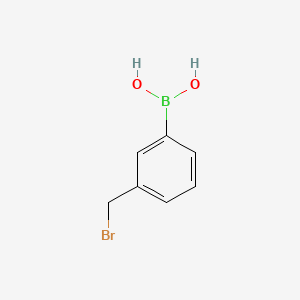

![molecular formula C15H15NO4S B1271607 Acide 4-[benzyl(méthyl)sulfamoyl]benzoïque CAS No. 887202-40-6](/img/structure/B1271607.png)

Acide 4-[benzyl(méthyl)sulfamoyl]benzoïque

Vue d'ensemble

Description

4-[Benzyl(methyl)sulfamoyl]benzoic acid is a compound that is structurally related to a variety of sulfamoyl-containing benzoic acid derivatives, which have been studied for their biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of 4-[Benzyl(methyl)sulfamoyl]benzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-(Di-n-propylsulfamyl)benzoic acid, has been achieved through electrooxidation methods. This process involves the conversion of a methyl group to a carboxylate group via cathodically generated oxygen radical-anions, which selectively oxidize the methyl group while leaving the sulfonamide group intact . This method offers a safer and less corrosive alternative to traditional chemical synthesis methods.

Molecular Structure Analysis

The molecular structure of sulfamoyl-containing benzoic acid derivatives has been extensively studied using various spectroscopic techniques. For instance, vibrational spectral analysis using FT-Raman and FT-IR spectroscopy has been employed to investigate the structure of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, a compound with a sulfamoyl group similar to that in 4-[Benzyl(methyl)sulfamoyl]benzoic acid . Theoretical calculations such as density functional theory (DFT) have been used to predict vibrational frequencies and molecular orbital energies, providing a deeper understanding of the molecular structure and reactivity .

Chemical Reactions Analysis

The reactivity of sulfamoyl-containing benzoic acid derivatives has been explored in the context of their ability to inhibit carbonic anhydrase, a metalloenzyme. Benzamide-4-sulfonamides, which share structural similarities with 4-[Benzyl(methyl)sulfamoyl]benzoic acid, have been shown to inhibit human carbonic anhydrase isoforms effectively . This suggests that 4-[Benzyl(methyl)sulfamoyl]benzoic acid may also participate in similar biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl-containing benzoic acid derivatives can be inferred from spectroscopic and computational studies. For example, the surface-enhanced Raman scattering of 4-(methylthio)benzoic acid has provided insights into how these molecules interact with metal surfaces, which is relevant for understanding adsorption properties . Quantum mechanical calculations have been used to analyze the non-linear optical properties, molecular electrostatic potential, and thermodynamic properties of related compounds, which can be indicative of the behavior of 4-[Benzyl(methyl)sulfamoyl]benzoic acid under various conditions .

Applications De Recherche Scientifique

Inhibiteur de la phospholipase A2α cytosolique

Le dérivé d'acide 4-sulfamoylbenzoïque N,N-disubstitué, qui comprend l'acide 4-[benzyl(méthyl)sulfamoyl]benzoïque, s'est révélé être un inhibiteur de la phospholipase A2α cytosolique (cPLA2α) avec une activité micromolaire . Cette enzyme est responsable de la libération de l'acide arachidonique, précurseur commun, à partir des phospholipides . Les inhibiteurs de cette enzyme devraient fournir de nouvelles options thérapeutiques pour les affections inflammatoires .

2. Rôle dans la cascade de l'acide arachidonique La cascade de l'acide arachidonique est une voie biochimique qui conduit à la formation de produits d'acide arachidonique oxydé tels que les prostaglandines et les leucotriènes . Ces composés exercent une variété d'effets physiologiques et sont impliqués dans la pathogenèse des maladies inflammatoires . L'this compound, en tant qu'inhibiteur de la cPLA2α, peut potentiellement réguler cette voie .

3. Synthèse de chlorure de 4-sulfamoylbenzoyle et de dérivés d'isocyanate L'acide 4-sulfamoylbenzoïque, un composé apparenté à l'this compound, est utilisé pour synthétiser le chlorure de 4-sulfamoylbenzoyle et des dérivés d'isocyanate . Ces dérivés ont diverses applications en synthèse organique .

Estérification des alcools

L'acide 4-sulfamoylbenzoïque peut également être utilisé dans l'estérification des alcools . Ce processus est fondamental en chimie organique pour la production d'esters, qui sont utilisés dans une large gamme d'applications, des parfums aux plastiques .

Synthèse de médicaments

L'this compound est utilisé dans la synthèse de médicaments. Ses propriétés et sa réactivité uniques en font un composé polyvalent dans le développement de nouveaux produits pharmaceutiques.

Développement de matériaux

Ce composé trouve également des applications dans le développement de matériaux. Ses propriétés uniques peuvent contribuer à la création de nouveaux matériaux avec les caractéristiques souhaitées.

Mécanisme D'action

Target of Action

It is known that the compound is used widely in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It is known to be used in the suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This reaction involves the formation of a carbon-carbon bond between two organic groups, one of which is typically an organoboron reagent .

Biochemical Pathways

Given its use in organic synthesis , it can be inferred that it may play a role in various biochemical reactions involving the formation of carbon-carbon bonds .

Result of Action

Given its role in organic synthesis , it can be inferred that it may contribute to the formation of new organic compounds through carbon-carbon bond formation .

Analyse Biochimique

Biochemical Properties

4-[Benzyl(methyl)sulfamoyl]benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is crucial in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting cPLA2α, 4-[Benzyl(methyl)sulfamoyl]benzoic acid can modulate inflammatory responses, making it a potential candidate for anti-inflammatory therapies.

Cellular Effects

The effects of 4-[Benzyl(methyl)sulfamoyl]benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cPLA2α affects the downstream signaling pathways that rely on arachidonic acid metabolites . This can lead to changes in gene expression profiles related to inflammation and immune responses. Additionally, 4-[Benzyl(methyl)sulfamoyl]benzoic acid may impact cellular metabolism by altering the availability of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, 4-[Benzyl(methyl)sulfamoyl]benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cPLA2α, inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of phospholipids to release arachidonic acid, thereby reducing the production of pro-inflammatory mediators. Additionally, 4-[Benzyl(methyl)sulfamoyl]benzoic acid may interact with other proteins and enzymes involved in related metabolic pathways, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[Benzyl(methyl)sulfamoyl]benzoic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses . Long-term exposure to 4-[Benzyl(methyl)sulfamoyl]benzoic acid in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cPLA2α and prolonged modulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of 4-[Benzyl(methyl)sulfamoyl]benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits cPLA2α without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. These effects can include disruptions in normal cellular functions, such as altered gene expression and metabolic imbalances. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-[Benzyl(methyl)sulfamoyl]benzoic acid is involved in several metabolic pathways, primarily through its interaction with cPLA2α and the arachidonic acid pathway . By inhibiting cPLA2α, the compound affects the production of arachidonic acid metabolites, which are crucial for various physiological processes, including inflammation and immune responses. Additionally, 4-[Benzyl(methyl)sulfamoyl]benzoic acid may influence other metabolic pathways by interacting with enzymes and cofactors involved in lipid metabolism and energy production.

Transport and Distribution

Within cells and tissues, 4-[Benzyl(methyl)sulfamoyl]benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytosol and cellular membranes, where it can exert its inhibitory effects on cPLA2α. The distribution of 4-[Benzyl(methyl)sulfamoyl]benzoic acid within tissues may also be influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of 4-[Benzyl(methyl)sulfamoyl]benzoic acid is critical for its activity and function. The compound is primarily localized in the cytosol, where it interacts with cPLA2α and other target proteins . Additionally, post-translational modifications and targeting signals may direct 4-[Benzyl(methyl)sulfamoyl]benzoic acid to specific cellular compartments or organelles, enhancing its efficacy in modulating biochemical pathways.

Propriétés

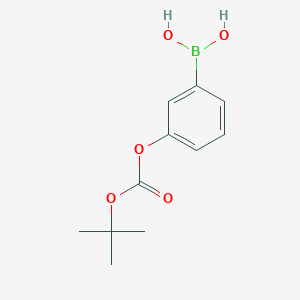

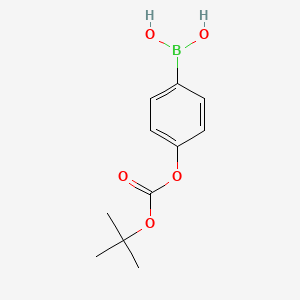

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-16(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFGNTLIOUHOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365922 | |

| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887202-40-6 | |

| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.